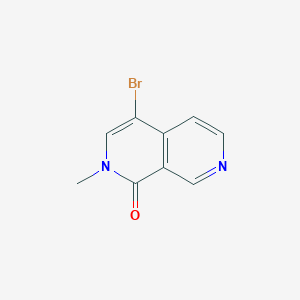

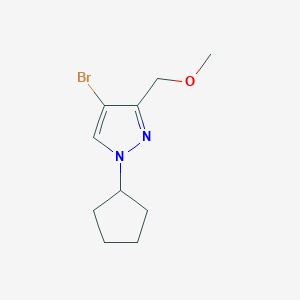

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one

Descripción general

Descripción

“4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” is a chemical compound with the CAS number 1706749-51-0 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is a class of compounds that “4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” belongs to, has been achieved through various methods. One method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol . Other methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” include a molecular weight of 239.07 . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.94 and a water solubility Log S (ESOL) of -2.43 .Aplicaciones Científicas De Investigación

Anticancer Properties

Functionalized 1,6-naphthyridines, which include 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one, have been studied for their anticancer properties . These compounds have shown promising results in inhibiting the growth of different cancer cell lines .

Anti-HIV Activity

1,6-Naphthyridines are also known to have anti-HIV properties . This suggests that 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one could potentially be used in the development of new anti-HIV drugs .

Antimicrobial Activity

These compounds have been found to possess antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents .

Analgesic Properties

1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This suggests that 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one could potentially be used in the development of new pain relief medications .

Anti-Inflammatory Activity

These compounds have also been found to have anti-inflammatory properties . This suggests that 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one could potentially be used in the development of new anti-inflammatory drugs .

Antioxidant Activity

1,6-Naphthyridines have been found to have antioxidant properties . This suggests that 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one could potentially be used in the development of new antioxidant drugs .

Synthesis of Crown-Ester-Bipyridines and Viologens

4-Bromo-2-methylpyridine, a related compound, is used as a starting material in the preparation of crown-ester-bipyridines and viologens . It’s possible that 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one could be used in a similar manner .

Inhibitory Activities Toward Aurora Kinases

Some 1,5-naphthyridine derivatives have shown excellent inhibitory activities toward Aurora kinases A and B . These kinases are often associated with malignant diseases based on pathological cell proliferation . This suggests that 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one could potentially be used in the treatment of such diseases .

Safety and Hazards

The safety information for “4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” includes a signal word of “Warning” and hazard statements of H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-bromo-2-methyl-2,7-naphthyridin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-5-8(10)6-2-3-11-4-7(6)9(12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRQPUNBPIDFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)

![N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897847.png)

![N-(2-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2897860.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)